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Comprehensive analyses of preclinical non-small cell lung cancer (NSCLC) models reveal that

combination therapies involving the SHP2 inhibitor TNO155 demonstrate superior anti-tumor

efficacy compared to TNO155 monotherapy. These findings position TNO155 as a promising

component of multi-drug regimens for various NSCLC subtypes, particularly those driven by

receptor tyrosine kinase (RTK) signaling pathways.

TNO155 is a selective, orally administered, allosteric inhibitor of Src homology region 2

domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that

plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1]

While initial clinical studies have indicated that TNO155 as a single agent has limited efficacy in

advanced solid tumors, its true potential appears to lie in synergistic combinations with other

targeted therapies.[2][3] Preclinical evidence strongly supports the rationale of combining

TNO155 with various agents to overcome adaptive resistance and enhance therapeutic

response in NSCLC.

Efficacy of TNO155 in Combination with Targeted
Therapies
Extensive preclinical research has explored the efficacy of TNO155 in combination with

inhibitors targeting key oncogenic drivers in NSCLC, including EGFR and KRAS G12C, as well

as with cell cycle and immunotherapy agents.
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In EGFR-mutant NSCLC models, the combination of TNO155 with the EGFR inhibitor

nazartinib has shown significant benefit.[4][5] This combination leads to sustained inhibition of

the downstream effector ERK, a key component of the MAPK pathway.[4][6] The synergy

between TNO155 and nazartinib was observed in multiple nazartinib-sensitive cell lines,

including those that were insensitive to TNO155 alone, suggesting that TNO155 can potentiate

the effects of EGFR inhibition and potentially delay or overcome resistance.[7]

TNO155 and KRAS G12C Inhibitors in KRAS G12C-
Mutant NSCLC
For NSCLC tumors harboring the KRAS G12C mutation, combining TNO155 with a KRAS

G12C inhibitor like JDQ433 or adagrasib has demonstrated enhanced anti-tumor activity.[2][8]

KRAS G12C inhibitors are most effective when KRAS is in its inactive, GDP-bound state.

TNO155, by inhibiting SHP2, reduces the loading of GTP onto KRAS, thereby increasing the

proportion of KRAS in the inactive state and enhancing the efficacy of the KRAS G12C

inhibitor.[7] Furthermore, SHP2 inhibition with TNO155 can suppress the feedback reactivation

of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition.[4]

Clinical data from the KontRASt-01 trial provided preliminary evidence of the combination's

efficacy in patients with KRAS G12C-mutated solid tumors, including NSCLC. In a cohort of

NSCLC patients previously treated with a KRAS G12C inhibitor, the combination of TNO155
and JDQ433 resulted in an objective response rate (ORR) of 33.3% and a disease control rate

(DCR) of 66.7%.[8]

TNO155 and CDK4/6 Inhibitors
The combination of TNO155 with the CDK4/6 inhibitor ribociclib has also shown promising

results in a broad range of lung cancer patient-derived xenografts (PDXs), including those with

KRAS mutations.[4][7] Interestingly, in NSCLC models, this combination appeared to be more

effective in KRAS wild-type tumors compared to KRAS-mutant ones.[7]

TNO155 and Anti-PD-1 Immunotherapy
TNO155 has also been investigated in combination with anti-PD-1 antibodies like

spartalizumab.[9][10] SHP2 is involved in regulating PD-1 signaling, which is a critical immune
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checkpoint. By inhibiting SHP2, TNO155 may enhance anti-tumor immunity, providing a

rationale for its combination with immune checkpoint inhibitors.

Quantitative Data Summary
Combination
Partner

Cancer Model Efficacy Endpoint Result

JDQ433 (KRAS G12C

Inhibitor)

KRAS G12C-mutant

NSCLC (previously

treated with KRAS

G12C inhibitor)

Objective Response

Rate (ORR)
33.3%[8]

Disease Control Rate

(DCR)
66.7%[8]

Ribociclib (CDK4/6

Inhibitor)
NSCLC PDX models Tumor Response

Greater response in

KRAS wild-type vs.

KRAS-mutant (-21%

vs. -8% average)[7]

Signaling Pathway Diagrams
The synergistic effects of TNO155 in combination therapies can be attributed to its role in

modulating key signaling pathways.
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Caption: TNO155 and EGFR inhibitor (Nazartinib) signaling pathway.
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Caption: TNO155 and KRAS G12C inhibitor (JDQ433) mechanism.

Experimental Protocols
The preclinical evaluations of TNO155 combination therapies involved standard in vitro and in

vivo methodologies.

In Vitro Proliferation Assays
Cell viability and proliferation were assessed using assays such as CellTiter-Glo. NSCLC cell

lines were seeded in multi-well plates and treated with TNO155, the combination partner, or the

combination of both at various concentrations. After a defined incubation period (e.g., 3-5

days), cell viability was measured, and synergy scores were calculated to determine if the

combination effect was synergistic, additive, or antagonistic.[5]

In Vivo Tumor Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were utilized for in

vivo efficacy studies.[4][7] Tumors were implanted subcutaneously in immunocompromised

mice. Once tumors reached a specified volume, mice were randomized into treatment groups:

vehicle control, TNO155 monotherapy, combination partner monotherapy, and TNO155
combination therapy. Tumor volumes and body weights were measured regularly throughout

the study. At the end of the study, tumors were often harvested for pharmacodynamic analyses,

such as immunoblotting, to assess the on-target effects of the drugs.
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Immunoblotting
To investigate the effects of TNO155 and its combination partners on intracellular signaling

pathways, immunoblotting was performed on cell lysates or tumor homogenates.[5] Proteins of

interest, such as phosphorylated ERK (p-ERK), total ERK, and other components of the MAPK

pathway, were separated by SDS-PAGE, transferred to a membrane, and probed with specific

antibodies to visualize changes in protein expression and phosphorylation levels.
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Caption: General experimental workflow for preclinical evaluation.

In conclusion, the available preclinical and early clinical data strongly suggest that the

therapeutic value of the SHP2 inhibitor TNO155 in NSCLC is most pronounced when used in

combination with other targeted agents. These combinations have the potential to overcome
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intrinsic and acquired resistance, leading to more durable anti-tumor responses. Further clinical

investigation of these TNO155-based combination therapies is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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